molecular formula C23H18BrNO5S B491941 Ethyl 5-[(4-bromophenyl)sulfonylamino]-2-phenyl-1-benzofuran-3-carboxylate CAS No. 304694-44-8

Ethyl 5-[(4-bromophenyl)sulfonylamino]-2-phenyl-1-benzofuran-3-carboxylate

Cat. No. B491941
CAS RN: 304694-44-8
M. Wt: 500.4g/mol
InChI Key: GKSIYRAOFOBFOV-UHFFFAOYSA-N
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Description

This compound is a benzofuran derivative, which is a type of aromatic organic compound. It contains a phenyl group (a ring of 6 carbon atoms, also known as a benzene ring), a sulfonylamino group (which contains sulfur, oxygen, and nitrogen atoms), and a carboxylate group (which contains carbon, oxygen, and hydrogen atoms). The presence of these functional groups could potentially give this compound a variety of interesting chemical properties .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the benzofuran core, with the phenyl, sulfonylamino, and carboxylate groups attached at specific positions. The exact structure would depend on the locations of these groups on the benzofuran ring .


Chemical Reactions Analysis

Benzofuran derivatives can undergo a variety of chemical reactions, depending on the functional groups present. For example, the sulfonylamino group might be able to act as a nucleophile, attacking electrophilic (electron-poor) centers in other molecules. The carboxylate group could potentially undergo reactions typical of carboxylic acids, such as esterification .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure and the functional groups it contains. For example, the presence of the sulfonylamino and carboxylate groups could make it polar, affecting its solubility in different solvents .

Scientific Research Applications

Synthesis and Structural Insights Research has highlighted the synthetic routes and structural elucidation of compounds related to Ethyl 5-[(4-bromophenyl)sulfonylamino]-2-phenyl-1-benzofuran-3-carboxylate. For instance, the preparation and crystallographic analysis of similar benzofuran derivatives reveal insights into their molecular configurations and intermolecular interactions, underscoring the compound's significance in the development of novel chemical entities (Choi, Seo, Son, & Lee, 2007).

Biological Activity Exploration Studies have also delved into the biological activities of benzofuran derivatives, including antimicrobial effects. These investigations contribute to the understanding of the compound's potential in medicinal chemistry, particularly in the development of new therapeutic agents with antimicrobial properties (Kumari, Harihara Mathada, Kumar, Suda, & Basavaraja, 2019).

Materials Science Applications In materials science, the optical and electronic properties of benzofuran compounds, including this compound, have been explored for potential applications in optical materials and non-linear optics. Such research emphasizes the compound's versatility and potential for innovation in materials design and technology (Chandrakantha, Isloor, Sridharan, Philip, Shetty, & Padaki, 2013).

Safety and Hazards

The safety and hazards associated with this compound would depend on factors like its reactivity, toxicity, and potential for bioaccumulation. Without specific data, it’s hard to make definitive statements .

Future Directions

The study of benzofuran derivatives is a vibrant field of research, with potential applications in areas like medicinal chemistry and materials science. This particular compound could be of interest for further study, given its unique combination of functional groups .

properties

IUPAC Name

ethyl 5-[(4-bromophenyl)sulfonylamino]-2-phenyl-1-benzofuran-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H18BrNO5S/c1-2-29-23(26)21-19-14-17(25-31(27,28)18-11-8-16(24)9-12-18)10-13-20(19)30-22(21)15-6-4-3-5-7-15/h3-14,25H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GKSIYRAOFOBFOV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(OC2=C1C=C(C=C2)NS(=O)(=O)C3=CC=C(C=C3)Br)C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H18BrNO5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

500.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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